Canrenone-d6
CAS No.:
Cat. No.: VC16652608
Molecular Formula: C22H28O3
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28O3 |
|---|---|
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
| Standard InChI | InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D |
| Standard InChI Key | UJVLDDZCTMKXJK-SVSNLBSISA-N |
| Isomeric SMILES | [2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H] |
| Canonical SMILES | CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Introduction
Chemical Identity and Structural Characteristics of Canrenone-d6
Synthesis and Purification
While synthetic protocols remain proprietary, the production of Canrenone-d6 generally involves:
-
Deuterium Exchange Reactions: Catalytic deuteration of precursor molecules under controlled conditions
-
Chromatographic Purification: High-performance liquid chromatography (HPLC) to isolate the deuterated species
-
Quality Control: Nuclear magnetic resonance (NMR) and mass spectrometric verification of isotopic purity (>99%) .
Role as an Internal Standard in Bioanalytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Modern therapeutic drug monitoring protocols employ Canrenone-d6 as an essential reference compound for quantifying spironolactone and canrenone levels. The deuterated standard compensates for matrix effects and instrumentation variability through its near-identical chromatographic behavior compared to native analytes.
Table 1: Key Method Validation Parameters Using Canrenone-d6
| Parameter | Spironolactone | Canrenone |
|---|---|---|
| Linear Range (ng/mL) | 1-200 | 1-200 |
| Intra-day Precision | ≤8.2% | ≤7.9% |
| Inter-day Precision | ≤11.3% | ≤10.7% |
| Accuracy | 92-108% | 94-106% |
| Extraction Recovery | 85-92% | 88-95% |
Data derived from validation studies employing Canrenone-d6 demonstrate method robustness across clinically relevant concentration ranges .
Analytical Performance Enhancements
The isotopic dilution approach using Canrenone-d6 provides:
-
Enhanced Specificity: Differentiation from endogenous compounds through precise mass-to-charge ratio detection (m/z 347.1 → 107.0 for Canrenone-d6 vs. m/z 341.1 → 107.0 for native canrenone)
-
Improved Quantification: Minimization of ion suppression effects in biological matrices
-
Long-term Stability: Consistent performance across freeze-thaw cycles and extended storage periods .
Pharmacokinetic Modeling and Simulation Studies
Population Pharmacokinetic Parameters
Integration of Canrenone-d6 into pharmacokinetic models has enabled precise characterization of spironolactone metabolism:
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Spironolactone half-life | 1.33 h |
| Canrenone elimination rate | 0.042 h<sup>-1</sup> |
| Volume of distribution (Vd) | 94 L |
| Oral bioavailability (F) | 60-75% |
These parameters, derived using Canrenone-d6-calibrated assays, inform dosing regimens and adherence assessment protocols .
Time-Concentration Profile Simulations
Physiologically-based pharmacokinetic (PBPK) models incorporating Canrenone-d6 data reveal critical temporal relationships:
-
Single-dose Administration: Spironolactone peaks at 2-3 hours post-dose, with canrenone concentrations surpassing parent drug levels within 4 hours
-
Steady-state Conditions: Canrenone maintains 5-10 fold higher concentrations than spironolactone 6 hours post-administration (P<0.0001) .
Clinical Applications in Therapeutic Drug Monitoring
Adherence Assessment in Hypertension Management
A novel two-step decision scheme leveraging Canrenone-d6 demonstrates superior detection of non-adherence:
-
Metabolite Ratio Analysis:
-
Adherent patients exhibit canrenone/spironolactone ratios ≥4.8 (median 10.6)
-
Ratios <1 indicate probable "white-coat adherence" or recent dose ingestion
-
-
Dose-Normalized Concentration Evaluation:
-
Expected canrenone levels = 102.4 × (dose mg/kg) - 35.86
-
Values below 90% prediction interval indicate non-adherence with 95% confidence
-
This approach identified 25.4% non-adherence rates vs. 12.7% with traditional methods .
Dose Optimization Strategies
Canrenone-d6-enabled monitoring supports personalized dosing through:
-
Exposure-Response Modeling: Correlation between canrenone AUC and blood pressure reduction (r<sup>2</sup>=0.67)
-
Renal Function Adjustments: 30% dose reduction recommended for eGFR <45 mL/min/1.73m²
-
Drug-Drug Interaction Management: 50% dose reduction when co-administered with CYP3A4 inhibitors .
Challenges and Future Directions
Analytical Considerations
-
Low-Dose Detection Limits: Required sensitivity <1 ng/mL complicates routine clinical implementation
-
Matrix Effects: Variable phospholipid content in patient samples necessitates robust sample preparation
-
Cost-Benefit Analysis: High reagent costs (≈$15/sample) vs. improved clinical outcomes
Emerging Applications
-
Pediatric Pharmacokinetics: Age-related metabolic differences investigation
-
Transdermal Delivery Systems: Bioequivalence assessment of novel formulations
-
Genetic Polymorphism Studies: CYP3A5*3 variant impact on metabolic ratios
The integration of Canrenone-d6 into clinical research protocols continues to advance our understanding of mineralocorticoid antagonist pharmacology, enabling more precise therapeutic interventions in cardiovascular medicine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume